molecular formula C14H8Cl4O2 B1453490 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160260-22-9

5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride

Cat. No.: B1453490
CAS No.: 1160260-22-9
M. Wt: 350 g/mol
InChI Key: ORTLYGUSUPFWIL-UHFFFAOYSA-N
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Description

“5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H8Cl4O2 and a molecular weight of 350.02 . It is used in various scientific research applications .

Scientific Research Applications

Acylation of Azaindoles

Zhang et al. (2002) explored the conditions for attaching acetyl chloride, benzoyl chloride, and chloromethyl oxalate to azaindoles, finding that using an excess of AlCl3 in CH2Cl2 followed by the addition of an acyl chloride at room temperature yielded the best results. This process is significant for the acylation of azaindoles, which has applications in various chemical syntheses (Zhang, Yang, Wong, Zhu, Meanwell, Kadow, & Wang, 2002).

Kinetics of Pyridine 1-Oxide-Catalyzed Reactions

Chang and Jwo (2000) investigated the kinetics of pyridine 1-oxide-catalyzed reactions of dichlorobenzoyl chlorides and benzoate ions. They focused on the reaction of Cl2C6H3COCl and PNO in CH2Cl2, which is crucial in understanding the mechanisms of these chemical processes (Chang & Jwo, 2000).

Conversion of Benzyl Galactopyranoside

Chittenden and Buchanan (1969) demonstrated the conversion of benzyl galactopyranoside into the 2-benzoate by acyl migration, providing insights into the chemical transformation processes and the role of benzoyl chloride in these reactions (Chittenden & Buchanan, 1969).

Synthesis of β-Amyloid Aggregation Inhibitor

Choi, Seo, Son, and Kang (2003) described an efficient synthesis of a potent β-amyloid aggregation inhibitor using 5-chloro-2-(4-methoxyphenyl)benzofuran, highlighting the application of 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride in the medical field (Choi, Seo, Son, & Kang, 2003).

Synthesis of Drug Intermediates

Xiao-rui Zhou (2006) synthesized 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, using a process that involved bromination, carboxylation, and chlorination. This work demonstrates the importance of benzoyl chloride derivatives in pharmaceutical synthesis (Zhou Xiao-rui, 2006).

Metabolism by Pseudomonas

Hartmann, Reineke, and Knackmuss (1979) studied the metabolism of dichlorobenzoate by a strain of Pseudomonas, highlighting the biological interactions and degradation of compounds like benzoyl chloride derivatives (Hartmann, Reineke, & Knackmuss, 1979).

Conversion of Chlorophyll Derivatives

Ma and Dolphin (1995) demonstrated the conversion of chlorophyll derivatives into phytoporphyrins using benzoyl chloride in DMF, providing a new route for preparing monovinyl porphyrins used in photodynamic therapy (Ma & Dolphin, 1995).

Biochemical Analysis

Biochemical Properties

5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with various enzymes and proteins, often acting as an inhibitor or activator depending on the context of the reaction. The compound’s interaction with enzymes such as proteases and kinases can alter the activity of these enzymes, leading to changes in protein function and signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit certain signaling pathways, leading to reduced cell proliferation or altered metabolic activity. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound may inhibit proteases by binding to their active sites, preventing substrate cleavage. Alternatively, it may activate kinases by promoting their phosphorylation activity. These interactions can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, such as cell death or tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic activity. These interactions can result in altered metabolite levels and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. For instance, it may localize to the nucleus, where it interacts with transcription factors to regulate gene expression. Alternatively, it may target the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

5-chloro-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4O2/c15-9-2-4-13(10(6-9)14(18)19)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTLYGUSUPFWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901202208
Record name 5-Chloro-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160260-22-9
Record name 5-Chloro-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160260-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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